Bienvenue dans la boutique en ligne BenchChem!

N-(2,5-dimethylphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide

HDAC inhibition Cancer epigenetics Pyrimidine sulfanyl acetamide

N-(2,5-dimethylphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide (molecular formula C15H17N3O2S, MW 303.38 g/mol) belongs to the pyrimidine sulfanyl acetamide class, which includes potent histone deacetylase (HDAC) inhibitors. The compound features a 4-hydroxy-6-methylpyrimidine ring linked via a thioether bridge to an acetamide moiety bearing a 2,5-dimethylphenyl group.

Molecular Formula C15H17N3O2S
Molecular Weight 303.4 g/mol
Cat. No. B3722679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dimethylphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide
Molecular FormulaC15H17N3O2S
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)NC(=O)CSC2=NC(=CC(=O)N2)C
InChIInChI=1S/C15H17N3O2S/c1-9-4-5-10(2)12(6-9)17-14(20)8-21-15-16-11(3)7-13(19)18-15/h4-7H,8H2,1-3H3,(H,17,20)(H,16,18,19)
InChIKeySTCJBPOHDALPMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,5-Dimethylphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide: A Pyrimidine Sulfanyl Acetamide for Targeted HDAC Research


N-(2,5-dimethylphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide (molecular formula C15H17N3O2S, MW 303.38 g/mol) belongs to the pyrimidine sulfanyl acetamide class, which includes potent histone deacetylase (HDAC) inhibitors . The compound features a 4-hydroxy-6-methylpyrimidine ring linked via a thioether bridge to an acetamide moiety bearing a 2,5-dimethylphenyl group. This specific substitution pattern distinguishes it from close analogs with 2,4- or 2,6-dimethylphenyl groups, potentially altering target engagement profiles and pharmacokinetic properties.

Why Generic Pyrimidine Sulfanyl Acetamides Cannot Substitute for N-(2,5-Dimethylphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide


Within the pyrimidine sulfanyl acetamide family, the position and number of methyl groups on the anilide ring critically influence both potency and selectivity against HDAC isoforms [1]. Simple substitution to the unsubstituted phenyl analog (N-phenyl) or repositioning to 2,6-dimethylphenyl is not a benign swap; experimentally determined IC50 values for HDAC1/3 vary from 31 nM for the 2,4-dimethylphenyl analog to >107 nM for other regioisomers, demonstrating that subtle changes in methyl group topology can produce >3-fold shifts in inhibitory potency [2][3]. The 2,5-dimethylphenyl configuration explored here offers a distinct steric and electronic environment that may yield a selectivity window not achievable with the more common 2,4- or 2,6-substituted variants.

Quantitative Differentiation Guide for N-(2,5-Dimethylphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide


HDAC Inhibitory Potency: 2,5-Dimethylphenyl vs. 2,4-Dimethylphenyl Regioisomer

The 2,4-dimethylphenyl regioisomer (CFH355) demonstrates an IC50 of 31 nM against HDAC1/3, while a closely related analog CFH326 exhibits an IC50 of 107 nM, a 3.5-fold difference [1][2]. The 2,5-dimethylphenyl substitution places one methyl group in a meta position relative to the acetamide, which alters the torsion angle of the N-aryl ring and may modulate the compound's ability to engage the HDAC catalytic tunnel differently than the 2,4- or 2,6-substituted variants. Direct activity data for the 2,5-dimethylphenyl compound is not yet publicly available, but the intra-class variability establishes that regioisomer selection is a critical determinant of potency.

HDAC inhibition Cancer epigenetics Pyrimidine sulfanyl acetamide

Lipophilicity (logP) Comparison: 2,5-Dimethylphenyl vs. 2,6-Dimethylphenyl Analog

The 2,6-dimethylphenyl analog, available from ChemDiv (ID: 3329-3685), has a calculated logP of 2.27 and logD of 2.11 . The 2,5-dimethylphenyl compound is anticipated to have a comparable logP (estimated ~2.3), which falls within the optimal range (1–3) for oral bioavailability [1]. However, the 2,5-substitution pattern, having one ortho and one meta methyl group, creates a less symmetric distribution of lipophilicity compared to the fully symmetric 2,6- or 2,4-dimethylphenyl analogs. This asymmetry can affect membrane permeation rates and plasma protein binding, both of which are critical for in vivo half-life and free drug concentration.

Lipophilicity Drug-likeness Pyrimidine sulfanyl acetamide

Aqueous Solubility (logSw) Differentiation Between 2,5- and 2,6-Dimethylphenyl Analogs

The 2,6-dimethylphenyl analog has a calculated logSw of -2.54, indicating moderate aqueous solubility (~0.87 mg/L) . Altering the methyl group positions from 2,6 to 2,5 is expected to increase aqueous solubility slightly due to reduced molecular symmetry and a higher dipole moment, which improves solvation free energy. For context, similar pyrimidine sulfanyl acetamides with asymmetric substitution patterns often show 1.5–2× higher solubility than their symmetric counterparts [1].

Aqueous solubility Bioavailability Pyrimidine sulfanyl acetamide

Hydrogen-Bond Donor/Acceptor Profile and Its Impact on Target Residence Time

The target compound possesses 6 hydrogen-bond acceptors (including the pyrimidine N3, C4-hydroxy oxygen, acetamide carbonyl, and thioether sulfur) and 2 hydrogen-bond donors (the phenolic OH and the amide NH) . This is identical to the 2,6-dimethylphenyl analog (6 acceptors, 2 donors, PSA 56.08 Ų). However, the 2,5-dimethylphenyl group alters the spatial orientation of the amide NH donor, potentially affecting the formation of key hydrogen bonds with HDAC catalytic zinc and active-site residues. The class of pyrimidine sulfanyl acetamides relies on a bidentate zinc-binding motif involving the pyrimidine hydroxyl and the thioether sulfur; the 2,5-substitution pattern may influence the pKa of the hydroxyl group through long-range electronic effects, thereby modulating zinc chelation strength [1].

Hydrogen bonding Target engagement Pyrimidine sulfanyl acetamide

Optimal Research and Procurement Scenarios for N-(2,5-Dimethylphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide


HDAC Isoform Selectivity Profiling in Epigenetic Drug Discovery

Based on the class-level HDAC inhibitory activity observed in pyrimidine sulfanyl acetamides [1], this compound is best deployed as a tool for probing the selectivity landscape of HDAC1, HDAC3, and HDAC6. The 2,5-dimethylphenyl substitution may confer a distinct selectivity fingerprint compared to the well-characterized 2,4-dimethylphenyl analog (CFH355, IC50 31 nM HDAC1/3). Researchers should prioritize this compound for head-to-head selectivity panels to identify isoform-specific effects linked to the asymmetric dimethyl substitution pattern.

Fragment-Based and Structure-Based Lead Optimization

The 2,5-dimethylphenyl group offers an underexplored vector at the rim of the HDAC catalytic tunnel. Given the availability of structural data for related pyrimidine sulfanyl acetamides bound to HDAC enzymes [1], this compound can serve as a starting point for structure-based optimization. Its moderate lipophilicity (estimated logP ~2.3) and 6 H-bond acceptors make it suitable for fragment growing or merging strategies aimed at improving selectivity over the HDAC class IIa isoforms.

Procurement of a Non-Patent-Encumbered Regioisomer for IP-Sensitive Programs

The 2,4-dimethylphenyl analogs are extensively covered by the Acetylon patent family (US9216962) [1]. The 2,5-dimethylphenyl variant exists in a potentially distinct intellectual property space, offering a derisking strategy for programs seeking novel chemical matter. Procurement for freedom-to-operate analysis and initial SAR exploration is a pragmatic step for organizations aiming to avoid crowded IP landscapes while retaining the pyrimidine sulfanyl acetamide pharmacophore.

Physicochemical Benchmarking Against Symmetric Dimethylphenyl Analogs

The target compound's asymmetric 2,5-substitution is predicted to enhance aqueous solubility by 1.5–2.5× relative to the symmetric 2,6-dimethylphenyl analog (logSw -2.54) . This makes it a valuable comparator in solubility-limited assay scenarios. Researchers performing in vitro ADME panels should include this compound to quantify the solubility advantage conferred by reduced molecular symmetry, informing lead optimization decisions for the entire pyrimidine sulfanyl acetamide series.

Quote Request

Request a Quote for N-(2,5-dimethylphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.